2-(4-Ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
This would include the IUPAC name, common names, and structural formula of the compound. It would also include its classification and the type of reactions it typically undergoes.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
This would involve the use of techniques such as X-ray crystallography or NMR spectroscopy to determine the 3D structure of the molecule.Chemical Reactions Analysis
This would involve studying the compound’s reactivity and the types of chemical reactions it undergoes.Physical And Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability.Scientific Research Applications
Crystal Structure Analysis
2-(4-Ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, when reacted with o-aminophenol, forms a compound whose crystal structure was analyzed using single-crystal X-ray diffractometer data. This study revealed insights into the orthorhombic structure of the compound, highlighting the role of a tetracoordinated boron atom within the molecule (Seeger & Heller, 1985).
Synthesis of Serine Protease Inhibitors
The synthesis of derivatives of this compound, specifically 2-mercapto- and 2-piperazino-(methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes, was explored for their potential inhibitory activity against serine proteases like thrombin (Spencer et al., 2002).
Application in LCD Technology
Novel derivatives of 2-(4-Ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane were synthesized for potential applications in Liquid Crystal Display (LCD) technology. These derivatives, being boron-containing polyene systems, are also under investigation for their therapeutic potential in neurodegenerative diseases (Das et al., 2015).
Use in Organic Synthesis
The compound has been employed in the synthesis of various organometallic and organic molecules. For instance, its utilization in the preparation of ortho-modified phenylboronic acid derivatives and in the creation of bulky borane for hydroboration of alkenes showcases its versatility in organic synthesis (Coombs et al., 2006); (Fritschi et al., 2008).
Catalysis and Polymerization
This compound plays a significant role in catalysis and polymerization processes. For instance, its application in the Suzuki-Miyaura coupling polymerization for the synthesis of poly(3-hexylthiophene) with narrow molecular weight distribution and head-to-tail regioregularity demonstrates its importance in precision polymer synthesis (Yokozawa et al., 2011).
Development of Fluorescent Probes
Derivatives of 2-(4-Ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, such as a 4-substituted pyrene, have been synthesized for the detection of H2O2 in living cells. These compounds display selectivity and sensitivity, important for developing novel functional materials for biological applications (Nie et al., 2020).
Lipogenic Inhibitors for Therapeutic Applications
Synthesis of novel derivatives of this compound has led to the development of potential lipogenic inhibitors. These derivatives suppress lipogenic gene expression in mammalian hepatocytes and could serve as leads for lipid-lowering drugs (Das et al., 2011).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and environmental impact.
Future Directions
This would involve discussing potential future research directions, such as new synthetic methods, applications, or modifications of the compound.
properties
IUPAC Name |
2-(4-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BO3/c1-6-16-12-9-7-11(8-10-12)15-17-13(2,3)14(4,5)18-15/h7-10H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEUFTLGWZJBVII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Citations
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